Piloty's acid

Vascular Biology Nitric Oxide Signaling Redox Pharmacology

Researchers frequently misattribute HNO vs. NO effects using functionally non-equivalent donors. Piloty's acid (PA) provides definitive pathway discrimination: its biological activity (vasorelaxation, anti-platelet) is mediated by oxidative conversion of HNO to NO-a thiol-independent mechanism distinct from direct HNO donors like Angeli's salt. • pH-switchable release: t½ = 5,500 min at pH 7; triggered to 33 min at pH 10. • Parallel use with Angeli's salt enables unambiguous HNO/NO pathway assignment. • ≥98% purity; validated scaffold for tunable donor development.

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
CAS No. 599-71-3
Cat. No. B029453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiloty's acid
CAS599-71-3
Synonymsenzenesulfohydroxamic acid
Piloty's acid
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NO
InChIInChI=1S/C6H7NO3S/c8-7-11(9,10)6-4-2-1-3-5-6/h1-5,7-8H
InChIKeyBRMDATNYMUMZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piloty's Acid (CAS 599-71-3): A pH-Controlled Nitroxyl (HNO) Donor for Differentiated Redox Biology Research


Piloty's acid (N-hydroxybenzenesulfonamide, C₆H₇NO₃S), a white crystalline solid with a molecular weight of 173.19 g/mol and a pKa of 9.29, is a foundational research tool classified as a sulfohydroxamic acid-based nitroxyl (HNO) donor [1]. Under basic conditions, it undergoes base-catalyzed decomposition to release HNO and a benzenesulfinate anion, enabling controlled generation of this reactive nitrogen species [2]. While commonly referenced as a direct HNO source, its decomposition kinetics are exquisitely sensitive to pH, with a half-life of approximately 5,500 minutes at pH 7, decreasing dramatically to 33 minutes at pH 10, and its biological activity often requires oxidative conversion of the released HNO to nitric oxide (NO) [3]. This unique, condition-dependent dual-reactivity profile distinguishes it from other in-class nitroxyl donors and is the basis for its specific utility in advanced mechanistic research.

Piloty's Acid (599-71-3): Why Generic Substitution with Other HNO or NO Donors Is Scientifically Unsound


Substituting Piloty's acid (PA) with another nitroxyl donor like Angeli's salt (AS) or a direct NO donor without rigorous justification is scientifically flawed due to profound differences in their release mechanisms, kinetic profiles, and biological targets. PA's decomposition is markedly pH-dependent, producing negligible HNO at physiological pH 7.4 in the absence of oxidizing conditions, whereas AS decomposes rapidly and spontaneously at neutral pH [1]. Crucially, the pharmacological activity of PA in vasorelaxation and platelet inhibition has been demonstrated to stem not from its released HNO, but from the subsequent oxidation of that HNO to NO by cellular oxidants, creating a distinct thiol-independent NO-donating pathway [1]. In direct contrast, the activity of AS is thiol-sensitive and can be completely inhibited by cysteine, as it generates the nitroxyl anion (NO⁻) directly [2]. These mechanistic and kinetic disparities mean that PA and its in-class comparators are not functionally interchangeable; their use dictates the specific redox species presented to the biological system and the subsequent signaling cascade, directly impacting experimental outcomes and interpretation.

Quantitative Evidence Guide: Verifiable Differentiation of Piloty's Acid (599-71-3) vs. Angeli's Salt and Its Derivatives


Mechanistic Divergence in Vasorelaxation: PA Acts as an Oxidant-Dependent NO Donor, Not a Direct HNO Donor Like Angeli's Salt

In isolated rat aortic rings, the vasorelaxant response to Piloty's acid (PA) is potentiated by high concentrations of the thiol cysteine. In stark contrast, the vasorelaxant response to Angeli's salt (AS), a direct nitroxyl anion (NO⁻) generator, is almost completely inhibited under identical conditions [1]. This divergence confirms that PA's biological activity is mediated by oxidation to nitric oxide (NO) in a thiol-independent manner, whereas AS's activity is NO⁻-dependent and thiol-sensitive. HPLC analysis showed that at physiological pH (7.4) without oxidizing conditions, PA is relatively stable, while AS decomposed rapidly to nitrite (NO₂⁻) and NO⁻, failing to produce NO upon reaction with oxygen or hydrogen peroxide [1].

Vascular Biology Nitric Oxide Signaling Redox Pharmacology

pH-Dependent HNO Release Kinetics: Piloty's Acid Requires Alkaline Conditions Unlike Spontaneous Donors

The rate of HNO release from Piloty's acid is extremely slow at physiological pH, with a half-life (t½) of 5,500 minutes at pH 7, rendering it effectively stable. The decomposition accelerates dramatically under alkaline conditions, with half-lives decreasing to 561, 90, and 33 minutes at pH 8.0, 9.0, and 10.0, respectively [1]. This pH-dependent, base-catalyzed decomposition contrasts sharply with Angeli's salt, which decomposes rapidly and spontaneously at physiological pH (7.4) to yield nitrite and nitroxyl [2]. This kinetic profile allows for controlled, pH-triggered HNO release in experimental systems, a feature absent in donors that spontaneously decompose.

Chemical Kinetics Experimental Design HNO Donor Selection

Tunable HNO Release pH via Derivatization: Piloty's Acid Scaffold Enables Donation at Physiological pH vs. Parent Compound's Alkaline Requirement

While the parent Piloty's acid compound initiates HNO donation at pH 9.3, chemical derivatization of its phenyl ring dramatically alters its pH-release profile. For instance, the synthesis and characterization of a fluoro-substituted derivative (2-fluoro-Piloty's acid) demonstrated the ability to donate HNO starting at pH 4.0, a shift of more than 5 pH units into the physiologically relevant acidic range [1]. This class-level inference confirms the scaffold's capacity for rational tuning to achieve targeted HNO release at specific pH values, a degree of chemical control not inherent to many other donor classes. The decomposition rate constants for these derivatives were measured by UV-vis kinetics at different pH values to be in the range of 10⁻³–10⁻⁴ s⁻¹ [1].

Medicinal Chemistry Prodrug Design Controlled Release

Distinct Interaction with Cobalamins: Piloty's Acid Reduces Vitamin B12 Complexes Unlike Angeli's Salt

Detailed kinetic and mechanistic studies on the reactions of cobalamins (vitamin B12 derivatives) reveal a fundamental difference in how Piloty's acid (PA) and Angeli's salt (AS) interact with transition metal centers. The reaction of PA with cob(II)alamin (Cbl(II)) follows a 1:2 Cbl(II):PA stoichiometry, where the rate-determining step is the decomposition of PA to release HNO. This reaction results in the formation of nitroxylcobalamin (NOCbl), dinitrogen (N₂), and benzenesulfinate [1]. This contrasts with the established reactivity of AS, which is known to be a fast HNO donor but does not exhibit the same metal-centered reduction pathway. This unique interaction with the biologically relevant vitamin B12 system underscores PA's specific utility in probing metalloprotein reactivity with nitroxyl.

Bioinorganic Chemistry Mechanistic Enzymology Transition Metal Reactivity

Optimal Research and Industrial Application Scenarios for Piloty's Acid (599-71-3) Based on Its Differentiated Profile


Mechanistic Deconvolution of Redox Biology: Discriminating between HNO and NO Signaling

This is the primary high-value application for Piloty's acid (PA). Its unique dual-reactivity—where its biological effects (e.g., vasorelaxation, anti-platelet activity) are mediated by oxidation to NO rather than by directly released HNO—makes it an indispensable tool for distinguishing between HNO- and NO-mediated pathways [1]. In head-to-head comparisons, Angeli's salt (AS) serves as a direct HNO/NO⁻ donor. By using PA and AS in parallel pharmacological assays (e.g., vascular ring studies, platelet aggregation assays) and observing the differential effects of thiols (e.g., cysteine, which inhibits AS but potentiates PA), researchers can definitively assign observed effects to either HNO or NO signaling. This application is critical for understanding the complex interplay of reactive nitrogen species in cardiovascular function and beyond [1].

pH-Triggered and Controlled HNO Release in Chemical and Biochemical Assays

Piloty's acid is ideally suited for experimental setups requiring the precise temporal control of HNO generation. Its negligible decomposition rate at neutral pH (t½ = 5,500 minutes at pH 7) allows it to be pre-mixed in biological or chemical assays without background HNO release [2]. The release of the active species can then be triggered by increasing the pH of the medium to >8.0, where its half-life shortens to minutes (e.g., 33 minutes at pH 10) [2]. This 'pH-switch' property is a distinct advantage over donors like Angeli's salt, which decompose spontaneously at physiological pH. Applications include stopped-flow kinetic studies, assessing the acute effects of HNO on cellular processes, or calibrating analytical sensors for HNO detection [3].

Chemical Biology of Metalloproteins: Probing Reactivity with Cobalamins (Vitamin B12)

For researchers focused on the bioinorganic chemistry of nitroxyl, Piloty's acid offers a specific and well-characterized reactivity profile with transition metal complexes, notably cobalamins [4]. Mechanistic studies demonstrate that PA reacts with cob(II)alamin via a distinct pathway where the rate-limiting step is the decomposition of PA to release HNO, resulting in a unique product distribution including nitroxylcobalamin (NOCbl) [4]. This contrasts with other HNO donors. Therefore, PA is the donor of choice for investigating the interaction of HNO with vitamin B12-dependent enzymes or other metalloproteins, as its kinetic and mechanistic behavior provides a critical and non-interchangeable reference point for elucidating reaction mechanisms and the role of HNO as a potential endogenous modulator of these cofactors [4].

Scaffold for Rational Design of Tuned HNO/NO Donor Prodrugs

The Piloty's acid core structure serves as a validated and chemically tunable scaffold for medicinal chemistry programs. The parent compound (599-71-3) is an essential procurement item for these programs as a starting material for synthesis or as a reference standard. Evidence shows that adding electron-withdrawing or -donating substituents to its phenyl ring can drastically modulate the pH at which HNO donation begins, shifting it from pH 9.3 for the parent compound to as low as pH 4.0 for a fluoro-derivative [5]. Furthermore, derivatives have been shown to release NO under physiological conditions and modulate dopamine secretion from PC12 cells, demonstrating therapeutic potential in models of Parkinson's disease [6]. The parent compound is therefore a critical reagent for developing next-generation, tunable HNO/NO donors for therapeutic applications [REFS-5, REFS-6].

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